2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide -

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide

Catalog Number: EVT-4483008
CAS Number:
Molecular Formula: C16H16BrFN6O
Molecular Weight: 407.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) Methanol Disolvate

    Compound Description: This compound is a charge-neutral, low-spin iron(II) complex with a distorted pseudo-octahedral coordination environment []. The complex is formed by the coordination of two anionic tridentate ligands, each featuring a pyrazole ring, a pyridine ring, and a 1,2,4-triazole ring, to a central iron(II) ion. The presence of bulky 3-bromo-4-methoxyphenyl substituents on the triazole rings leads to asymmetric molecular shape and influences the crystal packing.

    Relevance: This compound shares the 1H-pyrazole and 1,2,4-triazole ring systems with 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide []. Although the specific substituents and overall structures differ, the presence of these core heterocycles suggests potential structural similarities and shared chemical properties.

1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone

    Compound Description: This newly synthesized triazole compound has been investigated for its fungicidal activity []. While the specific activity level is reported as moderate, the research highlights the potential of this compound class for agricultural applications.

    Relevance: This compound, along with 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide, belongs to the class of compounds containing both 1H-pyrazole and 1,2,4-triazole rings []. The variations in substituents and their positioning on the core rings provide insights into structure-activity relationships within this class.

4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol

    Compound Description: This compound is a key reactant used in the synthesis of 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one []. It exhibits reactivity at the thiol group, enabling its incorporation into larger heterocyclic systems.

    Relevance: Both this compound and the target compound, 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide, feature a 1,2,4-triazole ring as a central structural element []. This suggests that exploring the chemical space around this heterocycle could lead to the discovery of compounds with related biological or pharmacological properties.

2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

    Compound Description: This heterocyclic compound's structure was confirmed by X-ray crystallography and spectral analyses []. While specific biological activities are not reported in the source, its structural complexity suggests potential for diverse applications.

    Relevance: This compound shares the 1,2,4-triazole ring system with 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide []. The presence of different substituents and an additional 1,2,3-triazole ring highlights the versatility of the 1,2,4-triazole moiety in building diverse molecular architectures.

2-(4-(2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanamide (GDC-0032, Taselisib)

    Compound Description: This compound, also known as GDC-0032 or Taselisib, exists in multiple polymorphic forms, each with distinct physical properties like hygroscopicity and stability [, ]. The existence of polymorphs highlights the importance of solid-state characterization for pharmaceutical development.

    Relevance: This compound, like 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide, contains a 1H-pyrazole ring directly connected to a 1,2,4-triazole ring [, ]. This structural similarity could indicate comparable pharmacological profiles or activities, especially considering the presence of the 1,2,4-triazole moiety in both.

4-Aryl-5-(1-phenyl-5-methyl-1,2,3-triazol-4-yl)-1,2,4-triazol-3-thiones

    Compound Description: These compounds, synthesized via intramolecular cyclization, serve as intermediates in the synthesis of ω-[4-aryl-5-(1-phenyl-5-methyl-1,2,3-triazol-4-yl)-1,2,4-triazol-3-thio]-ω-(1H-1,2,4-triazol-1-yl)-acetophenones, which exhibit antifungal activities []. This research underscores the importance of exploring synthetic routes and modifications to optimize biological activity in triazole-containing compounds.

    Relevance: These compounds and 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide share a common 1,2,4-triazole ring system []. Although their structures differ significantly beyond this common motif, studying their respective activities might provide valuable insights into the structure-activity relationships within this class.

ω-[4-Aryl-5-(1-phenyl-5-methyl-1,2,3-triazol-4-yl)-1,2,4-triazol-3-thio]-ω-(1H-1,2,4-triazol-1-yl)-acetophenones

    Compound Description: These compounds, synthesized from 4-aryl-5-(1-phenyl-5-methyl-1,2,3-triazol-4-yl)-1,2,4-triazol-3-thiones, have demonstrated promising antifungal activities []. The presence of multiple triazole rings in their structures suggests a potential synergistic effect contributing to their biological activity.

    Relevance: Similar to 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide, these compounds contain a 1,2,4-triazole ring, indicating they belong to the same broad chemical class []. Despite significant structural differences, studying the activity profiles of both could reveal valuable information about the structural features influencing their respective antifungal properties.

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

    Compound Description: These novel thiazole derivatives were synthesized through a multistep process involving chalcone formation and subsequent reactions with various reagents like thiosemicarbazide, ethyl 2-chloro-3-oxobutanoate, 2-bromoacetylbenzofuran, and hydrazonoyl chloride []. The study highlights the versatility of 1,2,3-triazole-containing intermediates in constructing diverse heterocyclic frameworks.

    Relevance: These compounds and the target compound, 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide, share the presence of both a pyrazole ring and a triazole ring in their structures []. While the specific type of triazole ring and its connectivity differ, this commonality suggests potential shared chemical characteristics.

2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

    Compound Description: Synthesized from N-pyrazoline-thioamides and 4-bromoacetyl-1,2,3-triazoles, these compounds represent a novel class of thiazole derivatives with potential biological interest []. The high yields obtained in their synthesis highlight the efficiency of the chosen synthetic strategy.

    Relevance: Similar to 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide, these compounds feature a pyrazole ring linked to a triazole ring, albeit with different substitution patterns and a thiazole ring incorporated into the structure []. This shared structural motif suggests they may exhibit similar chemical behavior or potentially related biological activities.

Bis{3-(3,5-dichlorophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) Methanol Disolvate

    Compound Description: This compound is a low-spin iron(II) complex, where the iron(II) ion is coordinated by two tridentate ligands each containing pyrazole, pyridine, and 1,2,4-triazole rings []. The crystal structure reveals weak interactions influencing the packing, highlighting the significance of intermolecular forces in the solid state.

    Relevance: Both this compound and the target, 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide, contain both a 1H-pyrazole and a 1,2,4-triazole ring []. Although the overall structures and their metal-binding capabilities differ, the presence of these shared heterocycles suggests potentially similar chemical reactivity profiles.

5,5script-Azobis-3-bromo-4-[5-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole

    Compound Description: This potentially hexadentate podand molecule features multiple pyrazole and triazole rings connected through an azo (N=N) linkage []. The crystal structure reveals intramolecular hydrogen bonding and interactions with solvent molecules, emphasizing the role of non-covalent interactions in shaping its solid-state structure.

    Relevance: This compound shares the presence of 1H-pyrazole and 1,2,4-triazole rings with 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide []. Although this compound has a more complex structure with additional pyrazole rings and an azo bond, the shared heterocyclic motifs suggest they might exhibit comparable chemical behaviors.

2-(4-((5-Aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo(4,5-b)pyridines

    Compound Description: This class of compounds represents a series of imidazo[4,5-b]pyridine derivatives synthesized from the reaction of 2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo(4,5-b)pyridines with various reagents []. The diverse structures accessible through this approach highlight its potential in medicinal chemistry.

    Relevance: This class of compounds, like the target compound 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide, incorporates a 1,2,4-triazole ring []. While their structures diverge significantly beyond this common motif, the presence of the 1,2,4-triazole suggests they may exhibit overlapping chemical properties or reactivity profiles.

1-((4-(1H-Imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines

    Compound Description: These compounds are synthesized from 1-((4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-3-methyl-1H-pyrazol-5(4H)-one through condensation reactions with different aldehydes []. The diversity introduced by varying the aldehyde component demonstrates a valuable strategy for expanding the chemical space around this core structure.

    Relevance: This class of compounds and the target compound, 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide, both feature a substituted pyrazole ring []. Although the specific substituents and overall structures differ significantly, the presence of this common heterocycle suggests potential similarities in their chemical properties.

(S)-N-(3-(6-Isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide

    Compound Description: This compound exists in both crystalline and amorphous forms, with specific ratios of these forms impacting the properties of the final pharmaceutical preparation [, ]. The research highlights the importance of controlling solid-state properties for optimal drug performance.

    Relevance: Both this compound and 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide contain the 1,2,4-triazole ring system, indicating their shared classification within a broader chemical group [, ]. Despite significant structural differences, this common feature suggests that they might possess some degree of overlapping chemical behavior.

Benzamide 4-(4-(4-(((3r,5r)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)-3-methylphenyl)piperazin-1-yl)-N-(2-hydroxycyclohexyl) Antifongique

    Compound Description: This benzamide derivative has demonstrated antifungal properties and is considered a potential therapeutic agent for treating fungal infections []. The presence of fluorine atoms in its structure suggests a strategy for influencing its pharmacological properties.

    Relevance: This compound, along with 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide, belongs to the class of compounds featuring a 1,2,4-triazole ring []. While their structures differ significantly, the presence of this heterocycle might contribute to shared chemical properties and potentially influence their biological activity profiles.

1-(4-Fluorophenyl)-2-{4-phenyl-5-[(1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-ylsulfanyl}ethanone

    Compound Description: The crystal structure of this compound reveals the influence of a weak intermolecular C-(HN)-N-... hydrogen-bond interaction on its packing [].

    Relevance: This compound shares the 1,2,4-triazole ring with 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide, making them part of the same broad chemical class []. This common structural element suggests potential similarities in their chemical reactivity and potential biological activities.

Properties

Product Name

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]propanamide

Molecular Formula

C16H16BrFN6O

Molecular Weight

407.24 g/mol

InChI

InChI=1S/C16H16BrFN6O/c1-10-14(17)8-24(21-10)11(2)15(25)20-16-19-9-23(22-16)7-12-3-5-13(18)6-4-12/h3-6,8-9,11H,7H2,1-2H3,(H,20,22,25)

InChI Key

MNYHTUZAUDDYMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)C(C)C(=O)NC2=NN(C=N2)CC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.